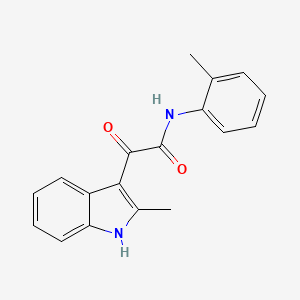

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-3-5-9-14(11)20-18(22)17(21)16-12(2)19-15-10-6-4-8-13(15)16/h3-10,19H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCXJUCQJJCBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 2-Methyl Group: The 2-methyl group can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.

Formation of the 2-Oxoacetamide Group: The 2-oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

Attachment of the 2-Methylphenyl Group: The final step involves the attachment of the 2-methylphenyl group to the nitrogen atom of the amide. This can be achieved through a nucleophilic substitution reaction using 2-methylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is . The compound features an indole ring system, which is known for its biological activity, making it a valuable scaffold in drug design.

Structural Characteristics

- Indole Core : The indole moiety is critical for the biological activity of this compound.

- Acetamide Functionality : The presence of the acetamide group enhances solubility and bioavailability.

- Substituents : The methyl and phenyl groups contribute to the compound's pharmacokinetic properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A notable study highlighted the antitumor activity of N-(5-oxo-2,5-dihydrofuran-3-yl) derivatives against human solid tumors, including colon and lung cancers . These findings suggest that the indole framework is conducive to developing novel anticancer agents.

Study on Indole Derivatives

A comprehensive study synthesized a range of N-substituted indole derivatives and assessed their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 10.56 μM against HepG2 cells, showcasing their potential as effective anticancer agents .

Clinical Implications

The need for novel treatments for colorectal carcinoma is pressing due to the limited efficacy of current therapies. The promising results from indole derivatives suggest that further investigation could lead to new therapeutic options for patients resistant to conventional treatments .

Table 1: Summary of Biological Activities

| Compound Name | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |

| N-(5-oxo-2,5-dihydrofuran-3-yl)-indole derivative | HeLa | 15.00 ± 0.50 | Inhibition of proliferation |

| N-substituted indole derivative | MCF7 | 12.30 ± 0.75 | Induction of apoptosis |

Table 2: Comparison of Antitumor Efficacy

| Tumor Type | Current Treatment Efficacy | Novel Compound Efficacy |

|---|---|---|

| Colorectal Carcinoma | <5% complete remission | Promising preclinical results |

| Lung Cancer | Limited options | Significant activity observed |

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-methyl-1H-indol-3-yl)ethan-1-ol

- 2-(2-methyl-1H-indol-3-yl)ethan-1-amine

- (2-methyl-1H-indol-3-yl)(phenyl)methanone

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is a synthetic derivative of indole, a structure widely recognized for its biological significance. Indole and its derivatives exhibit a variety of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes an indole moiety substituted with a methyl group at the 2-position and an acetamide functional group, which may influence its biological activity.

-

Enzyme Inhibition :

- Research indicates that indole derivatives can inhibit various enzymes involved in cancer progression. For instance, compounds similar to this compound have shown potential in inhibiting protein tyrosine phosphatases (PTPs), which play a critical role in cell signaling and cancer cell proliferation .

- Antioxidant Activity :

- Anti-inflammatory Effects :

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of CDC25B | |

| Antioxidant Activity | Free radical scavenging | |

| Anti-inflammatory | Reduced cytokine production |

Case Studies

-

In Vitro Studies :

- A study conducted on various indole derivatives showed that this compound exhibited significant inhibition of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound's IC50 values were comparable to established chemotherapeutic agents, suggesting a strong potential for development as an anti-cancer drug .

- Animal Models :

- Neuroprotective Effects :

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation of indole derivatives with substituted phenylacetamides. For example, refluxing 2-methylindole-3-glyoxal with 2-methylaniline in methanol under acidic conditions (e.g., acetic acid) for 4–6 hours, followed by purification via recrystallization (methanol/water). Reaction progress is monitored using TLC (silica gel, ethyl acetate/hexane 3:7) . Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of indole to aniline derivatives) and temperature control (60–80°C) .

Q. Which solvents are suitable for solubility studies of this compound, and how does solvent polarity affect crystallization?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s acetamide and indole moieties. However, crystallization is best achieved in methanol or ethanol due to hydrogen-bonding interactions with the oxoacetamide group. Solvent polarity indices (e.g., Snyder’s polarity) should guide solvent selection for recrystallization, with methanol (polarity = 6.6) providing optimal crystal formation .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

- Methodological Answer :

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (indole NH at ~3400 cm⁻¹) .

- 1H/13C NMR : Key signals include the indole C3 proton (δ 7.2–7.4 ppm) and acetamide carbonyl (δ 170–175 ppm) .

- HR-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 323.13 for C₁₉H₁₈N₂O₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity of the oxoacetamide moiety?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electron density distribution, highlighting the electrophilic nature of the carbonyl group. HOMO-LUMO gaps (~4.5 eV) indicate stability, while Mulliken charges reveal nucleophilic sites at the indole nitrogen. These insights guide derivatization strategies (e.g., targeting the oxoacetamide for nucleophilic substitutions) .

Q. What experimental approaches resolve contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Assays : Test across multiple concentrations (1–100 µM) in cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .

- Mechanistic Studies : Use Western blotting to assess NF-κB inhibition (anti-inflammatory) vs. bacterial membrane disruption assays (antimicrobial) .

- Structural Analog Comparison : Synthesize analogs with modified substituents (e.g., halogenated phenyl groups) to isolate structure-activity relationships .

Q. How does steric hindrance from the 2-methyl groups influence supramolecular assembly in solid-state crystallography?

- Methodological Answer : X-ray diffraction reveals that the 2-methylindole and 2-methylphenyl groups create steric bulk, disrupting π-π stacking. Instead, intermolecular hydrogen bonds (N-H···O=C) dominate, forming dimeric units. Hirshfeld surface analysis quantifies interactions: H-bonding contributes ~35% to crystal packing, while van der Waals forces account for ~50% .

Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the acetamide bond. Buffered solutions (pH 5–7) at 4°C reduce degradation to <5% over 30 days .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C. Lyophilization improves thermal resilience for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.